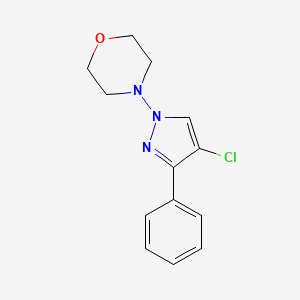
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a chloro and phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 4-chloro-3-phenyl-1H-pyrazole with morpholine. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-1H-pyrazol-1-yl)morpholine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)morpholine: The bromo substituent can influence the compound’s electronic properties and reactivity.
4-(4-Fluoro-3-phenyl-1H-pyrazol-1-yl)morpholine: The fluoro substituent can enhance the compound’s metabolic stability and binding affinity.
Uniqueness
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and morpholine rings also provides a versatile scaffold for further functionalization and optimization in drug design .
Properties
CAS No. |
62565-38-2 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(4-chloro-3-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-12-10-17(16-6-8-18-9-7-16)15-13(12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
HQGKOFZVZZGQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=C(C(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


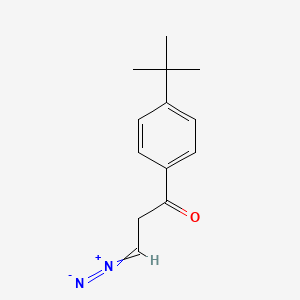
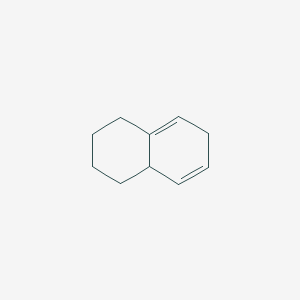
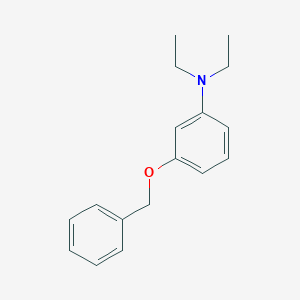
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
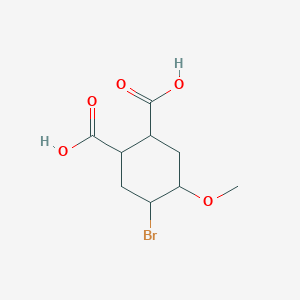
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
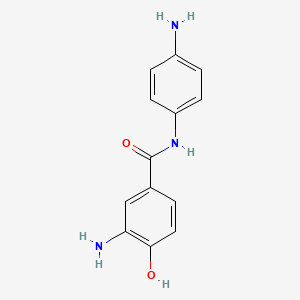
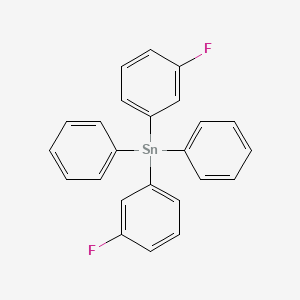

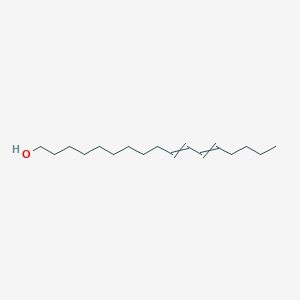
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
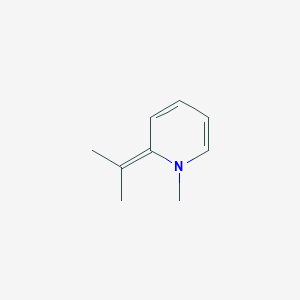
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
